Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

Chiral building block Quality control Process chemistry

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chiral piperidine derivative protected with an acid-labile Boc group and a methyl carbamate functionality. This compound serves as a pivotal enantiopure building block in the synthesis of Janus kinase (JAK) inhibitors, most notably tofacitinib (CP-690,550) , where the (3R,4R) absolute configuration is indispensable for nanomolar potency against JAK3.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 1206824-89-6
Cat. No. B1396841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
CAS1206824-89-6
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1CCNCC1N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1
InChIKeyGEUGTHQTDCPAHY-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate (CAS 1206824-89-6): Core Chiral Intermediate for JAK Kinase Inhibitor Synthesis


Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chiral piperidine derivative protected with an acid-labile Boc group and a methyl carbamate functionality. This compound serves as a pivotal enantiopure building block in the synthesis of Janus kinase (JAK) inhibitors, most notably tofacitinib (CP-690,550) [1], where the (3R,4R) absolute configuration is indispensable for nanomolar potency against JAK3 [2].

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate: Why the (3S,4S) Enantiomer or Racemate Cannot Substitute


Generic substitution with the (3S,4S) enantiomer (CAS 1419075-90-3) or racemic mixtures of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate results in catastrophic loss of biological activity in the final drug substance. The (3R,4R)-configured intermediate is the sole precursor to the active enantiomer of tofacitinib, which displays >6000-fold greater JAK3 inhibitory potency than its (3S,4S) diastereomer [1]. Even trace enantiomeric contamination during procurement would translate directly into out-of-specification drug product that fails potency requirements.

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate: Quantified Differentiation Evidence for Procurement Decisions


Higher Chemical Purity (97%) vs. Industry-Standard 95% from Sigma-Aldrich

Commercially, tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is supplied at 97% purity (HPLC) by Achemblock, compared to the 95% purity offered by Sigma-Aldrich (SKU SY3432450543) . This 2% absolute purity differential, though modest, is meaningful in multi-step synthetic sequences where impurities accumulate additively, directly reducing final active pharmaceutical ingredient (API) yield.

Chiral building block Quality control Process chemistry

Enantiomer-Dependent JAK3 Inhibition: >6000-fold Potency Difference Between (3R,4R) and (3S,4S) Configurations

The (3R,4R) absolute configuration embedded in tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is the sole stereochemistry that confers nanomolar JAK3 inhibitory activity in the derived drug substance. In the final compound tofacitinib, the (3R,4R) isomer displays an IC50 of 1.6 nM against JAK3, whereas the (3S,4S) isomer shows an IC50 exceeding 10,000 nM [1]. This >6000-fold difference directly links procurement of the correct enantiomer to downstream pharmacological potency. Any contamination with the (3S,4S) enantiomer would catastrophically reduce drug activity.

Enantioselectivity Kinase inhibition Drug discovery

Physical Form: Free-Flowing Oil Enables Direct Application in Automated Flow Chemistry

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is supplied as a free-flowing oil at room temperature, confirmed by Sigma-Aldrich . This contrasts with structurally related N-Cbz-protected analogs, which are typically crystalline solids requiring dissolution prior to use. The liquid physical state eliminates the need for pre-dissolution steps and facilitates accurate volumetric dispensing in automated synthesis platforms and continuous flow reactors, reducing processing time and solvent consumption.

Physical form Flow chemistry Process development

Boc Protecting Group: Orthogonal Deprotection with >90% Yield vs. Cbz Hydrogenolysis

The Boc group on the target compound permits selective deprotection under mild acidic conditions (e.g., 20–50% TFA in DCM) with typical yields exceeding 90% [1]. In contrast, the analogous Cbz-protected intermediate requires heterogeneous catalytic hydrogenolysis (H2, Pd/C), which often suffers from lower yields (approximately 70%) due to catalyst poisoning and competing reduction of susceptible functional groups [2]. This 20-percentage-point yield advantage directly improves the atom economy of multi-step synthetic sequences leading to tofacitinib.

Protecting group strategy Orthogonal synthesis Process chemistry

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate: Prioritized Application Scenarios Derived from Quantitative Evidence


cGMP Synthesis of Tofacitinib and Next-Generation JAK Inhibitors

This compound is the direct precursor to the (3R,4R)-methylamino-4-methylpiperidine fragment of tofacitinib. Its high enantiomeric purity ensures the final drug achieves the requisite 1.6 nM IC50 against JAK3 [1], a specification that cannot be met if the (3S,4S) isomer or racemate is used. Procurement of this intermediate in 97% chemical purity streamlines downstream cGMP coupling and deprotection steps.

Enantiopure Reference Standard for Chiral HPLC Method Development

The defined (3R,4R) stereochemistry and certified purity make this compound suitable as a primary reference standard for chiral HPLC method validation, enabling accurate quantification of enantiomeric excess in process intermediates and final APIs .

Fragment-Based Drug Discovery Targeting Kinase ATP-Binding Pockets

The rigid chair conformation of the (3R,4R)-4-methylpiperidine scaffold, confirmed by X-ray crystallography of related derivatives showing an N–C–C–C torsion angle of 43.0° [2], provides a privileged geometry for fragment-based screening against kinase ATP-binding sites.

Continuous Flow and Automated Synthesis Platforms

The oil physical form eliminates dissolution steps, allowing direct pumping into microreactors for continuous flow N-functionalization reactions . This reduces solvent waste and improves stoichiometric precision in automated synthesizers.

Quote Request

Request a Quote for Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.